Distinct Molecular Recognition: Superior Binding Affinity to SARS-CoV-2 Spike Protein
In a comparative docking study of 36 anthraquinone derivatives against SARS-CoV-2 targets, 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside exhibited the highest binding affinity to the spike protein among all compounds tested, surpassing torososide B and other in-class molecules . This finding directly contrasts with the behavior of other anthraquinone glycosides, which showed preferential binding to viral proteases instead. This target specificity is likely conferred by the unique disaccharide architecture.
| Evidence Dimension | Binding Affinity (Rank Order) to SARS-CoV-2 Spike Protein |
|---|---|
| Target Compound Data | Highest binding affinity among 36 anthraquinone derivatives tested |
| Comparator Or Baseline | Torsoside B (highest affinity for papain-like protease and 3C-like protease) |
| Quantified Difference | Target compound was top-ranked for spike protein; comparators showed preferential binding to other viral targets |
| Conditions | In silico molecular docking using autodock4 |
Why This Matters
This data uniquely positions the compound for research into spike protein interactions, a field where other anthraquinone glycosides are demonstrably less relevant.
- [1] Khanal, P., et al. (2020). Anthraquinone Derivatives as an Immune Booster and their Therapeutic Option Against COVID-19. S-EPMC7414902. View Source
